![molecular formula C10H17NO B13274269 3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine](/img/structure/B13274269.png)
3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 4,4-dimethylpent-2-yn-1-yl group attached via an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine typically involves the reaction of azetidine with 4,4-dimethylpent-2-yn-1-ol in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the alkyne group.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Sodium azide (NaN3) in DMF at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of azides or other substituted azetidines.
Scientific Research Applications
3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- {3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]-5-fluorophenyl}methanamine
Uniqueness
3-[(4,4-Dimethylpent-2-yn-1-yl)oxy]azetidine is unique due to its specific structural features, including the azetidine ring and the 4,4-dimethylpent-2-yn-1-yl group. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(4,4-dimethylpent-2-ynoxy)azetidine |
InChI |
InChI=1S/C10H17NO/c1-10(2,3)5-4-6-12-9-7-11-8-9/h9,11H,6-8H2,1-3H3 |
InChI Key |
PYVUHAGPZRGODN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCOC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13274188.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]](/img/structure/B13274208.png)

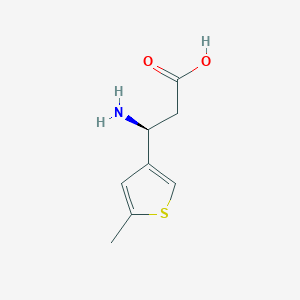
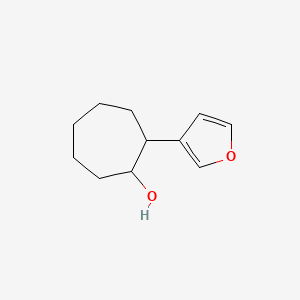
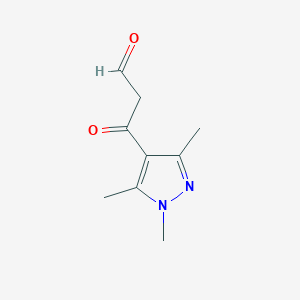
![1-Methyl-4-azaspiro[2.5]octane](/img/structure/B13274234.png)
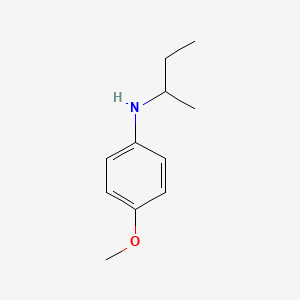
![2-{[(2-Hydroxypropyl)amino]methyl}phenol](/img/structure/B13274254.png)
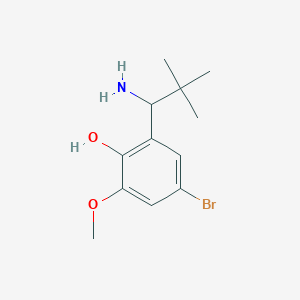
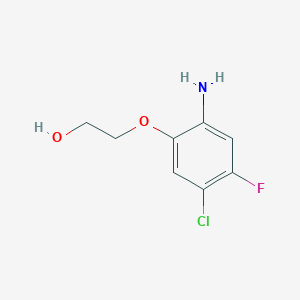

![N-[1-(4-Fluorophenyl)propyl]cyclopropanamine](/img/structure/B13274276.png)

